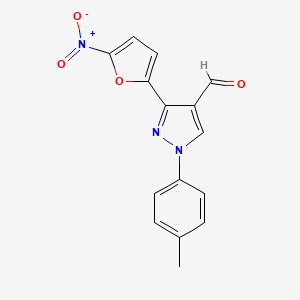

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Description

1-(4-Methylphenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a pyrazole-4-carbaldehyde derivative featuring a 4-methylphenyl group at position 1 and a 5-nitrofuran-2-yl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are extensively studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of the nitrofuran moiety in this compound is particularly noteworthy, as nitrofurans are historically recognized for their antimicrobial efficacy . This article provides a detailed comparison of this compound with structurally analogous pyrazole-4-carbaldehyde derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Properties

CAS No. |

61619-78-1 |

|---|---|

Molecular Formula |

C15H11N3O4 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

1-(4-methylphenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C15H11N3O4/c1-10-2-4-12(5-3-10)17-8-11(9-19)15(16-17)13-6-7-14(22-13)18(20)21/h2-9H,1H3 |

InChI Key |

JZCNKVQJECHFKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Introduction of the nitrofuran moiety: This step might involve nitration of a furan derivative followed by coupling with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.

Reduction: Reduction reactions could target the nitro group, converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Nitrofuran-2-yl)-1-(p-tolyl)-1H-pyrazole-4-carbaldehyde may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a pharmaceutical agent due to its structural features.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with nitrofuran and pyrazole moieties can interact with various molecular targets, such as enzymes or receptors, through mechanisms like inhibition or activation. The carbaldehyde group might also participate in covalent bonding with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole-4-carbaldehydes are heavily influenced by substituents at positions 1 and 3 of the pyrazole ring. Key analogues include:

1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This compound exhibits potent antimicrobial activity against E. coli and P. aeruginosa, outperforming ampicillin in some cases . The 4-fluorophenyl and bulky 4-isopropylbenzyl groups likely enhance membrane permeability and target binding.

3-(8-Methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde (5m) : The coumarin and thiazolyl substituents confer significant antiproliferative activity against cancer cell lines (HeLa, MCF7, A549) .

1-(4-Nitrobenzoyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4e) : The nitrobenzoyl and hydroxyphenyl groups contribute to antioxidant activity, as evidenced by in vitro assays .

Unique Feature of the Target Compound: The 5-nitrofuran-2-yl group distinguishes it from phenyl- or coumarin-substituted analogues.

Physicochemical Properties

- Solubility : The nitro group in the nitrofuran moiety increases polarity compared to methoxy or methyl substituents (e.g., 1-(4-methoxyphenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, MW 323.30) . However, the hydrophobic 4-methylphenyl group may counterbalance this, reducing aqueous solubility.

- Reactivity : The aldehyde group at position 4 allows for further derivatization, similar to triazolethione synthesis from 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.